![molecular formula C24H20N4O B12362419 3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)

3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lolamicin is an experimental antibiotic that targets Gram-negative bacteria without significantly affecting typical gut microbes . It was discovered by a team led by Paul Hergenrother at the University of Illinois Urbana-Champaign and was first reported in 2024 . Lolamicin works by interfering with the lipoprotein transport system of Gram-negative bacteria, making it a promising candidate for treating infections caused by these pathogens .

Preparation Methods

Lolamicin was developed through structural modifications to previously identified pyridinepyrazole- and pyridineimidazole-based inhibitors of the LolCDE complex . The synthetic route involves iterative adjustments to the scaffold structure of these inhibitors, ultimately leading to the creation of lolamicin . The reaction conditions and specific reagents used in the synthesis have not been fully disclosed in the available literature.

Chemical Reactions Analysis

Lolamicin primarily undergoes substitution reactions due to its complex structure. The compound’s activity is largely attributed to its ability to competitively inhibit the lipoprotein-binding site of the LolCDE complex . Common reagents and conditions used in these reactions include various organic solvents and catalysts, although detailed information on these aspects is limited.

Scientific Research Applications

Lolamicin has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as an antibiotic targeting Gram-negative bacteria, including multidrug-resistant strains . In mouse models, lolamicin has demonstrated efficacy against infections caused by Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae . Additionally, lolamicin’s selective targeting of pathogenic bacteria without disrupting the gut microbiome makes it a valuable tool for studying microbial ecology and developing new therapeutic strategies .

Mechanism of Action

Lolamicin exerts its effects by targeting the lipoprotein transport system (Lol system) in Gram-negative bacteria . This system is responsible for the transport of lipoproteins to the outer membrane, a process essential for bacterial survival . By inhibiting the LolCDE complex, lolamicin selectively kills pathogenic bacteria without harming non-pathogenic ones . This selective inhibition is based on differences in Lol proteins between pathogenic and commensal bacteria .

Comparison with Similar Compounds

Lolamicin is unique in its ability to selectively target Gram-negative bacteria while sparing the gut microbiome . Similar compounds include other antibiotics that target the Lol system, such as pyridinepyrazole- and pyridineimidazole-based inhibitors . these earlier compounds lacked the solubility and efficacy of lolamicin and were not advanced to clinical use . Lolamicin’s unique mechanism of action and selective targeting make it a promising candidate for further development and clinical application .

Properties

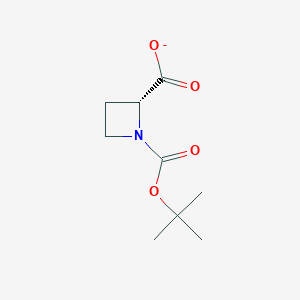

Molecular Formula |

C24H20N4O |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile |

InChI |

InChI=1S/C24H20N4O/c1-16-9-21(10-17(2)27-16)23-14-26-28-24(23)20-7-4-8-22(12-20)29-15-19-6-3-5-18(11-19)13-25/h3-12,14H,15H2,1-2H3,(H,26,28) |

InChI Key |

CIXIQLLJOWEAKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=C(NN=C2)C3=CC(=CC=C3)OCC4=CC(=CC=C4)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)

![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)

![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)

![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)